N-Benzo[D]1,3-dioxolen-5-YL-2-indolinylethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anti-Proliferative Activity
- Synthesis and Anti-Proliferative Activity Evaluation : Compounds with a benzo[d][1,3]dioxoles-fused 1,4-thiazepines structure, combining biologically active heterocyclic cores, show significant anti-tumor properties. This is particularly evident in compounds synthesized via molecular hybridization, which have demonstrated potent anti-proliferative activities against human cancer cell lines (Wu, Yang, Peng, & Sun, 2017).
KCNQ2 Opener Activity
- Synthesis and KCNQ2 Opener Activity : Research has identified specific N-benzo[d]1,3-dioxol-5-yl-ethyl compounds as highly potent KCNQ2 openers. These compounds have been found to be significant in reducing neuronal hyperexcitability in rat hippocampal slices (Wu et al., 2004).
Targeting Urokinase Receptor
- Virtual Screening Targeting Urokinase Receptor : A study identified compounds with benzo[d][1,3]dioxol-5-yl structures showing promising results in breast cancer invasion, migration, and adhesion assays. They also exhibited notable effects on blocking angiogenesis and induced apoptosis (Wang et al., 2011).
Antimicrobial and Antifungal Activity
- Synthesis and Antimicrobial Evaluation : Benzo[d][1,3]dioxole gathered pyrazole derivatives have shown significant in vitro antimicrobial and antifungal activity, suggesting their potential in pharmaceutical applications (Umesha & Basavaraju, 2014).
Anticonvulsant Activity
- Development of Potential Anticonvulsants : Derivatives of dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylates have been studied as potential anticonvulsants. Some derivatives, particularly those with free NH group in the 1,4-dihydropyridine ring, showed significant anticonvulsant and antioxidant activities (Prasanthi, Prasad, & Bharathi, 2013).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to interfere with the cell cycle and apoptosis pathways .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2,3-dihydroindol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(10-19-8-7-12-3-1-2-4-14(12)19)18-13-5-6-15-16(9-13)22-11-21-15/h1-6,9H,7-8,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVVXFCWXIVLTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.